7-Bromo-4-chloro-8-methylquinoline-3-carboxylic acid ethyl ester
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Overview
Description
7-Bromo-4-chloro-8-methylquinoline-3-carboxylic acid ethyl ester is a chemical compound with the molecular formula C13H11BrClNO2 and a molecular weight of 328.59 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-chloro-8-methylquinoline-3-carboxylic acid ethyl ester typically involves the reaction of 7-bromo-4-chloro-8-methylquinoline-3-carboxylic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are used on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-4-chloro-8-methylquinoline-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the quinoline ring structure .
Scientific Research Applications
7-Bromo-4-chloro-8-methylquinoline-3-carboxylic acid ethyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Bromo-4-chloro-8-methylquinoline-3-carboxylic acid ethyl ester is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. These interactions can lead to various biological effects, depending on the context and concentration of the compound .
Comparison with Similar Compounds
Similar Compounds
Ethyl 8-bromo-4-chloro-7-methylquinoline-3-carboxylate: Similar in structure but with a different position of the methyl group.
Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate: Contains a fluorine atom instead of a methyl group.
Uniqueness
7-Bromo-4-chloro-8-methylquinoline-3-carboxylic acid ethyl ester is unique due to its specific substitution pattern on the quinoline ring. This unique structure can lead to different chemical reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
ethyl 7-bromo-4-chloro-8-methylquinoline-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrClNO2/c1-3-18-13(17)9-6-16-12-7(2)10(14)5-4-8(12)11(9)15/h4-6H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBOWOAIHNTYHEN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C(C=CC2=C1Cl)Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60677853 |
Source
|
Record name | Ethyl 7-bromo-4-chloro-8-methylquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60677853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1242260-50-9 |
Source
|
Record name | Ethyl 7-bromo-4-chloro-8-methylquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60677853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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